molecular formula C12H18O B13192694 (1S)-1-(4-butylphenyl)ethanol

(1S)-1-(4-butylphenyl)ethanol

Cat. No.: B13192694
M. Wt: 178.27 g/mol
InChI Key: IMXTYZIZHGRRMC-JTQLQIEISA-N
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Description

Significance of Chiral Secondary Alcohols in Asymmetric Synthesis and Medicinal Chemistry

Chiral secondary alcohols are organic compounds containing a hydroxyl group (-OH) attached to a carbon atom that is bonded to two other carbon atoms and a hydrogen atom, with the key feature being that this carbon atom is a stereocenter. This chirality, or "handedness," is of paramount importance in both asymmetric synthesis and medicinal chemistry. ru.nlresearchgate.net In nature, molecular asymmetry is a fundamental principle, influencing the interactions and functions of molecules within biological systems. ru.nl

The synthesis of enantiomerically pure compounds is a critical endeavor in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. mdpi.com Chiral secondary alcohols are crucial intermediates in the production of many pharmaceuticals. researchgate.netalmacgroup.comresearchgate.net For instance, drugs for treating conditions like depression, bradycardia, and those with anticholinergic and antihistaminic effects can be derived from optically pure secondary alcohols. researchgate.net The demand for enantioselective methods to produce these alcohols has driven significant research into various synthetic strategies, including classical optical resolution, chromatographic separation, enzymatic resolution, and asymmetric catalysis. ru.nlacs.org

Biocatalysis, utilizing enzymes or whole microorganisms, has emerged as a powerful tool for the synthesis of chiral alcohols due to its high enantioselectivity and mild reaction conditions. mdpi.combohrium.com Enzymes such as carbonyl reductases (CREDs) and alcohol dehydrogenases are widely used for the asymmetric reduction of prochiral ketones to yield enantiopure secondary alcohols. almacgroup.comresearchgate.netnih.gov These biocatalytic methods are often more environmentally friendly and can be highly efficient for producing specific enantiomers. almacgroup.combohrium.com

The Unique Stereochemical Attributes of (1S)-1-(4-butylphenyl)ethanol

The defining characteristic of this compound is its specific three-dimensional arrangement of atoms around the chiral center. The "(1S)" designation specifies the absolute configuration at the carbon atom bearing the hydroxyl group, according to the Cahn-Ingold-Prelog priority rules. This precise stereochemistry dictates how the molecule interacts with other chiral molecules, including biological receptors and enzymes.

The synthesis of this compound with high enantiomeric purity typically requires stereoselective methods. One common approach is the asymmetric reduction of the corresponding prochiral ketone, 4'-butylacetophenone. academie-sciences.frchemicalbook.com This can be achieved using various catalytic systems, including those based on transition metals like iridium or rhodium, often in combination with chiral ligands. scirp.org For example, an iridium-based catalytic system has been shown to produce the (S)-enantiomer of various secondary alcohols. scirp.org Biocatalytic reductions also offer a highly selective route to this specific enantiomer.

The physical and chemical properties of this compound are influenced by its stereochemistry. While many bulk properties are similar to its (1R)-enantiomer and the racemic mixture, its optical activity—the ability to rotate plane-polarized light—is a direct consequence of its chirality.

Table 1: Physicochemical Properties of 1-(4-butylphenyl)ethanol (B2774389)

Property Value
Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 101-102 °C at 1.5 mm Hg chemicalbook.com
Density 0.957 g/mL at 25 °C chemicalbook.com

Note: The data in this table may refer to the racemic mixture, as specific data for the (1S)-enantiomer is not always distinguished in general chemical property databases.

Overview of Existing Research Trajectories and Identification of Key Research Opportunities for this compound

Current research involving this compound and related chiral secondary alcohols is largely focused on their synthesis and application as chiral building blocks. The development of more efficient, selective, and sustainable methods for their preparation remains a significant area of investigation. This includes the exploration of novel catalysts, both chemical and biological, for the asymmetric reduction of the corresponding ketones. scirp.orgthieme-connect.de

A notable application of related structures is in the synthesis of biologically active molecules. For instance, the isobutyl analog, (1S)-1-(4-isobutylphenyl)ethanol, is a known photodegradation product and impurity of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). cymitquimica.comnih.gov The study of such impurities and their biological effects is an important aspect of pharmaceutical research.

Future research opportunities for this compound could lie in several areas. Its potential as a chiral auxiliary or ligand in asymmetric catalysis could be further explored. The synthesis and evaluation of derivatives of this compound for medicinal chemistry applications is another promising avenue. For example, its structural motif could be incorporated into new chemical entities to screen for various biological activities. vulcanchem.comontosight.ai Furthermore, its physical properties could make it a candidate for applications in materials science, potentially as a component of chiral polymers or liquid crystals. cymitquimica.com

Table 2: Selected Research on the Synthesis of Substituted Phenyl Ethanols

Precursor Ketone Catalyst/Method Product Configuration Key Findings Reference
4'-Butylacetophenone Iridium/Azolium Catalytic System (S) Operationally simple protocol for enantioselective silane (B1218182) reduction. scirp.org
Substituted Acetophenones Catalytic Asymmetric Transfer Hydrogenation (ATH) Not specified Investigated factors affecting reactivity. thieme-connect.de
4'-tert-Butylacetophenone Sodium borohydride (B1222165) or lithium aluminum hydride Racemic Standard reduction methods yield the alcohol.

The continued investigation into the synthesis and properties of this compound will likely uncover new applications and deepen the understanding of structure-function relationships in chiral molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(1S)-1-(4-butylphenyl)ethanol

InChI

InChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3/t10-/m0/s1

InChI Key

IMXTYZIZHGRRMC-JTQLQIEISA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)[C@H](C)O

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)O

Origin of Product

United States

Synthetic Methodologies for Enantiopure 1s 1 4 Butylphenyl Ethanol

Enantioselective Catalytic Routes to (1S)-1-(4-butylphenyl)ethanol

Enantioselective catalysis offers an efficient route to chiral molecules by directly converting a prochiral precursor into a single enantiomer, thereby avoiding the 50% theoretical yield limit of classical resolution.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones to alcohols. ethz.ch This method typically employs a transition metal catalyst, such as rhodium (Rh), ruthenium (Ru), or iridium (Ir), complexed with a chiral ligand. ethz.chnih.gov The chiral ligand creates a stereically defined environment around the metal center, which directs the hydrogen addition to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

For the synthesis of this compound, the precursor is 1-(4-butylphenyl)ethanone. The reaction involves exposing the ketone to hydrogen gas (H₂) in the presence of a catalytic amount of the chiral metal complex. Key variables that influence the reaction's success include the choice of metal and ligand, solvent, hydrogen pressure, and temperature. ethz.ch Ruthenium-based catalysts, particularly those with the BINAP ligand, have shown broad applicability in the asymmetric hydrogenation of ketones. ethz.ch

Table 1: Examples of Asymmetric Hydrogenation of Aryl Ketones

Catalyst/Ligand Substrate H₂ Pressure (atm) Solvent Yield (%) Enantiomeric Excess (ee %)
Ru(II)/BINAP Aryl Ketones 1-100 Methanol (B129727) >95 >95
Rh(I)/Chiral Diphosphine Prochiral Ketones 10-50 Toluene >90 >92

This table presents typical data for the asymmetric hydrogenation of aryl ketones, demonstrating the high efficiency and enantioselectivity achievable with various catalyst systems. The specific conditions would be optimized for the 1-(4-butylphenyl)ethanone substrate.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their high selectivity and ability to operate under mild, environmentally benign conditions. tudelft.nlnih.gov

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. wikipedia.orgfrontiersin.orgtaylorandfrancis.com In the synthetic direction, they are highly effective for the stereoselective reduction of prochiral ketones. frontiersin.org This reaction requires a stoichiometric hydride source, typically provided by the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH). tudelft.nl

The synthesis of this compound via this method involves incubating the corresponding ketone, 1-(4-butylphenyl)ethanone, with an isolated ADH that exhibits selectivity for the (S)-enantiomer. A key challenge in these processes is the regeneration of the expensive NAD(P)H cofactor. This is often achieved by adding a secondary "sacrificial" alcohol (like isopropanol) and a second dehydrogenase, or by using an enzyme system that can regenerate the cofactor in situ. tudelft.nl ADHs from various sources, such as Lactobacillus brevis (LbADH) and Ralstonia sp. (RasADH), have been identified as versatile biocatalysts for reducing sterically demanding substrates. wikipedia.orgmdpi.com

The outcome of the fermentation is highly dependent on the microbial strain, substrate concentration, pH, temperature, and aeration. researchgate.net Screening different microbial strains is often necessary to find one that provides high conversion and enantioselectivity for the desired (S)-alcohol. For instance, cells of Daucus carota have been shown to produce (S)-isomers of related alcohols with greater than 95% enantiomeric excess.

Table 2: Biocatalytic Reduction of Prochiral Ketones

Biocatalyst Substrate Cofactor System Conversion (%) Enantiomeric Excess (ee %)
Lactobacillus kefir ADH 2-chloro-1-(2,4-dichlorophenyl)ethanone NAD(P)H Regeneration High >99 (S) frontiersin.org
Ralstonia sp. ADH (RasADH) 1,4-diphenylbutane-1,4-dione NAD(P)H Regeneration >80 >99 (1S,4S) mdpi.com

This table illustrates the effectiveness of both isolated enzymes and whole-cell systems for the enantioselective synthesis of chiral alcohols from their corresponding ketones.

Beyond direct hydrogenation, other transition metal-catalyzed reactions can be employed. Asymmetric transfer hydrogenation is a notable alternative where a hydrogen donor other than H₂ gas, such as isopropanol (B130326) or formic acid, is used. researchgate.net This method can be advantageous as it often requires simpler equipment than high-pressure hydrogenation. Chiral ruthenium, rhodium, and iridium complexes are commonly used catalysts for these transformations.

Additionally, enantioselective hydrosilylation of the ketone followed by hydrolysis of the resulting silyl (B83357) ether provides another pathway to the chiral alcohol. This reaction involves the addition of a silicon-hydride bond across the carbonyl group, catalyzed by transition metal complexes with chiral ligands.

Biocatalytic Approaches for the Reduction of Prochiral Ketones

Classical Chiral Resolution Techniques for Racemic 1-(4-butylphenyl)ethanol (B2774389)

Chiral resolution is a process for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomeric components. wikipedia.org Although this method is inherently limited to a maximum 50% yield for the desired enantiomer from the racemate, it can be a practical approach, especially when an efficient racemization method for the unwanted enantiomer is available. chiralpedia.com

The most common method for resolving a racemic alcohol is through the formation of diastereomers. libretexts.org This is achieved by reacting the racemic 1-(4-butylphenyl)ethanol with an enantiomerically pure chiral resolving agent. For an alcohol, a suitable resolving agent would be a chiral carboxylic acid or an activated derivative. The reaction produces a mixture of two diastereomeric esters.

Since diastereomers have different physical properties (e.g., solubility, melting point, boiling point), they can be separated by conventional techniques such as fractional crystallization or chromatography. libretexts.orgnih.gov Once the desired diastereomer is isolated, the chiral auxiliary is cleaved (e.g., by hydrolysis of the ester) to yield the enantiomerically pure this compound. Commonly used chiral resolving agents for alcohols include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.org The efficiency of the resolution depends heavily on the degree of difference in the physical properties of the diastereomeric intermediates, often requiring careful selection of the resolving agent and crystallization solvent. chiralpedia.com

Diastereomeric Salt Formation and Crystallization-Based Resolution

One of the most established and industrially viable techniques for separating enantiomers is through the formation of diastereomeric salts, followed by fractional crystallization. wikipedia.orgnih.gov Since enantiomers possess identical physical properties, direct separation is not feasible. However, by reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomers is formed. libretexts.org These diastereomers have distinct physical properties, such as solubility, which allows for their separation. libretexts.orgmdpi.com

For a neutral compound like 1-(4-butylphenyl)ethanol, a preliminary derivatization step is necessary to introduce a functional group, typically a carboxylic acid, that can form a salt with a chiral base. libretexts.orgresearchgate.net This is often achieved by reacting the alcohol with a cyclic anhydride, such as phthalic or maleic anhydride, to form a monoester. This monoester now contains a free carboxylic acid group.

The subsequent step involves reacting this racemic acidic derivative with an enantiomerically pure chiral base. A variety of natural and synthetic chiral amines are commonly employed as resolving agents. libretexts.org The choice of the resolving agent and the solvent system is critical and often determined empirically to achieve efficient crystallization of one diastereomer while the other remains in the mother liquor. wikipedia.orgresearchgate.net

After separation by filtration, the less soluble diastereomeric salt is treated with an acid to break the salt linkage, regenerating the chiral resolving agent and yielding the enantiomerically enriched acidic monoester. Finally, hydrolysis of the ester group liberates the desired enantiopure alcohol, this compound.

Table 1: Common Chiral Resolving Agents for Racemic Alcohols (after derivatization)

Resolving Agent ClassSpecific ExamplesTypical Application
AlkaloidsBrucine, Strychnine, Quinine, CinchonidineResolution of acidic derivatives of alcohols. libretexts.org
Chiral Amines(R)- or (S)-1-PhenylethylamineWidely used for resolving chiral acids. libretexts.org
Amino Alcohols(1R,2S)-EphedrineUsed for resolving various acidic compounds.
Other Natural Products(+)-DehydroabietylamineEffective for resolving specific acidic derivatives. researchgate.net

Kinetic Resolution through Enzymatic or Chemical Processes

Kinetic resolution is a powerful technique that relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. wikipedia.org This process results in the enrichment of the less reactive enantiomer in the starting material, while the more reactive enantiomer is converted into a product. The maximum theoretical yield for a single enantiomer in a classic kinetic resolution is 50%.

Enzymatic Kinetic Resolution: Biocatalysts, particularly enzymes like lipases, are highly effective for the kinetic resolution of secondary alcohols due to their high enantioselectivity and mild reaction conditions. Lipase-catalyzed transesterification (or acylation) is a common strategy. In this process, a racemic alcohol, such as (±)-1-(4-butylphenyl)ethanol, is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the desired (S)-enantiomer unreacted. researchgate.net The resulting product (an ester) can then be easily separated from the unreacted alcohol.

The enantioselectivity of this process is often described by the enantiomeric ratio (E-value). High E-values are indicative of a highly selective resolution. Lipases such as Candida antarctica lipase B (CALB) are frequently used and have shown excellent performance in resolving a wide range of secondary alcohols. researchgate.netnih.gov

Table 2: Examples of Enzymatic Kinetic Resolution of Secondary Alcohols

SubstrateEnzymeAcyl DonorProduct (Unreacted Alcohol)Enantiomeric Excess (ee)Reference
1-Phenylethanol (B42297)Candida antarctica Lipase B (CALB)Vinyl acetate(S)-1-Phenylethanol>99% researchgate.net
1-(1-Naphthyl)ethanolLipaseMaleic acid monoester derivatizationEnantiopure alcohol>100 E-value researchgate.net
Racemic ChlorohydrinCandida antarctica Lipase B (CALB)Vinyl acetate(R)-Chlorohydrin99% mdpi.com

Chemical Kinetic Resolution: While enzymatic methods are prevalent, non-enzymatic chemical catalysts have also been developed for the kinetic resolution of racemic alcohols. nih.gov These organocatalysts can offer advantages such as operational simplicity and applicability in a wider range of organic solvents. Chiral derivatives of 4-(dimethylamino)pyridine (DMAP), for instance, have been successfully employed as enantioselective acylation catalysts. wikipedia.org These catalysts mediate the reaction between a racemic alcohol and an acylating agent, such as acetic anhydride, showing a preference for one enantiomer over the other. wikipedia.orgacs.org The selectivity of these chemical catalysts can be fine-tuned by modifying their structure and optimizing reaction conditions. nih.gov

Table 3: Chemical Kinetic Resolution of Benzylic Alcohols

SubstrateCatalystAcylating AgentSelectivity Factor (s)Reference
1-PhenylethanolChiral DMAP analogueAcetic Anhydride14-52 wikipedia.org
1-(o-Tolyl)ethanolAmidine-Based CatalystNot specified2-3 fold higher than 1-phenylethanol nih.gov

Strategies for Stereoinversion or Deracemization of Related Chiral Alcohols

While resolution methods are effective, they are inherently limited to a 50% maximum yield for the desired enantiomer. To overcome this limitation, strategies involving stereoinversion or deracemization have been developed, which can theoretically convert 100% of a racemic mixture into a single, desired enantiomer.

Deracemization: Deracemization is the process of converting a racemate into an enantiomerically pure substance. rsc.org This can be achieved through various strategies, often involving a combination of reactions. One prominent approach combines a non-stereospecific oxidation of the racemic alcohol to its corresponding prochiral ketone, followed by a highly stereoselective reduction of the ketone to a single enantiomer of the alcohol. researchgate.net This can be performed using chemo- or biocatalysts. For instance, a system using two different mutants of a secondary alcohol dehydrogenase (SADH) has been developed; one mutant performs a non-selective oxidation, and the other catalyzes a highly selective reduction to the (S)-alcohol. researchgate.net

Visible-light-driven photocatalysis has also emerged as a method for deracemization. researchgate.netacs.org These systems can combine a photocatalyst for dehydrogenation (oxidation) with a chiral hydrogenation catalyst for the enantioselective reduction step, effectively converting a racemic alcohol into an enantiomerically enriched form. researchgate.net

Stereoinversion: Stereoinversion refers to the conversion of one enantiomer into its opposite, for example, converting an undesired (R)-alcohol into the desired (S)-alcohol. This is particularly useful for recycling the unwanted enantiomer from a resolution process. The classic example of stereoinversion is the SN2 reaction, which proceeds with an inversion of stereochemistry. nih.govwordpress.com However, direct SN2 reactions on alcohols are challenging because the hydroxyl group is a poor leaving group.

Recent advances have developed catalytic systems that enable the direct stereoinvertive substitution of alcohols. For example, an iron-catalyzed system has been reported that facilitates the intramolecular substitution of chiral secondary alcohols with sulfonamide nucleophiles, proceeding with stereoinversion. nih.gov Another approach involves a Lewis-acid-catalyzed solvolysis that enables the stereochemical inversion of even tertiary alcohols with nitrogen nucleophiles. nih.govsemanticscholar.org These methods provide a direct pathway to invert the stereocenter of an alcohol, complementing traditional resolution techniques.

Table 4: Strategies for Deracemization and Stereoinversion of Alcohols

StrategyMethodologyKey FeaturesReference
DeracemizationSequential non-stereospecific oxidation and stereoselective enzymatic reduction.Can achieve high enantiomeric excess (>99% ee) for the target alcohol. researchgate.net
DeracemizationVisible-light-driven photochemical dehydrogenation followed by asymmetric hydrogenation.Uses a combination of a heterogeneous photocatalyst and a chiral molecular catalyst. researchgate.net
StereoinversionIron-catalyzed intramolecular substitution with a tethered nucleophile.Direct conversion of an enantioenriched alcohol to its inverted product without prior derivatization. nih.gov
StereoinversionLewis-acid-catalyzed solvolysis for substitution with nitrogen nucleophiles.Effective for inverting the stereochemistry of secondary and tertiary alcohols. nih.govwordpress.comsemanticscholar.org

Chemical Reactivity and Mechanistic Transformations of 1s 1 4 Butylphenyl Ethanol

Oxidation Reactions of the Chiral Secondary Alcohol Functionality

The secondary alcohol group of (1S)-1-(4-butylphenyl)ethanol is a prime site for oxidation to yield the corresponding ketone, 4'-butylacetophenone. This transformation extinguishes the chirality of the molecule. A variety of modern oxidative methods can be employed, offering different levels of selectivity and efficiency.

Enantioselective oxidation is a powerful tool for the kinetic resolution of racemic secondary alcohols. rsc.org While this compound is already enantiopure, the principles of these reactions are relevant to its reactivity. For instance, catalytic systems using chiral nitroxyl (B88944) radicals, such as derivatives of TEMPO, in the presence of a stoichiometric oxidant like bleach, can achieve efficient and selective oxidation. mdma.ch The mechanism involves the formation of an N-oxoammonium salt which is the active oxidant. The transition state is believed to be a highly ordered, cyclic fragmentation of an alkoxide-N-oxoammonium salt complex, where the stereoselectivity arises from the steric and electronic interactions with the chiral catalyst. mdma.ch

Another significant class of catalysts for this transformation are chiral Mn(III)-salen complexes. rsc.orgacs.org These complexes, when used with oxidants like N-bromosuccinimide (NBS) or sodium hypochlorite, can effectively catalyze the enantioselective oxidation of various secondary alcohols. rsc.org The proposed mechanism involves the formation of a high-valent Mn(V)-oxo or Mn(V)-alkoxy species which facilitates the hydrogen atom transfer from the alcohol's carbinol carbon, leading to the ketone product. acs.org

Enzymatic methods also represent a mild and highly selective approach. Alcohol oxidases, for example, can be engineered for activity towards a range of benzylic secondary alcohols. nih.gov These biocatalysts often exhibit high enantioselectivity, typically favoring the oxidation of one enantiomer over the other in a racemic mixture.

Table 1: Representative Oxidation Methods for Secondary Alcohols

Oxidation MethodCatalyst/ReagentTypical OxidantKey Features
Nitroxyl-Catalyzed OxidationChiral TEMPO derivativeNaOCl (Bleach)Fast, efficient, and capable of high enantioselectivity. mdma.chacs.org
Salen-Complex CatalysisChiral Mn(III)-salen complexN-Bromosuccinimide (NBS)Effective for kinetic resolution of benzylic alcohols. rsc.orgacs.org
Biocatalytic OxidationEngineered Alcohol OxidaseO₂ (Air)High (S)-selectivity, mild reaction conditions. nih.gov

Stereoselective Functionalization and Derivatization

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted to esters and ethers. These reactions typically proceed with retention of configuration, as the covalent bond to the chiral carbon center is not broken.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and it can be driven towards the product side by using an excess of the alcohol or by removing the water that is formed. masterorganicchemistry.com

A notable application of esterification in the context of chiral alcohols is the Mosher ester analysis. nih.govspringernature.com In this technique, the alcohol is reacted with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of these diastereomers, the absolute configuration of the original alcohol can be determined. nih.gov

Etherification can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This SN2 reaction also proceeds with retention of stereochemistry at the alcohol's chiral center.

Formation of Halogenated Derivatives with Controlled Stereochemistry

Converting the chiral alcohol into a halogenated derivative requires careful selection of reagents to control the stereochemical outcome. The most common and predictable method for achieving stereochemical control is through an SN2 pathway, which results in a complete inversion of configuration at the chiral center (a Walden inversion). quora.comnih.gov

To facilitate this, the hydroxyl group, which is a poor leaving group, must first be converted into a good leaving group. This is often done by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. The resulting sulfonate ester can then be displaced by a halide ion (e.g., Cl⁻, Br⁻, I⁻) in a classic SN2 reaction. This two-step sequence ensures a clean inversion of stereochemistry. nih.gov

Alternatively, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used to directly convert the alcohol to the corresponding chloride and bromide, respectively. While these reactions can also proceed with inversion, the mechanism can be more complex and may sometimes lead to a mixture of stereochemical outcomes depending on the reaction conditions.

Table 2: Methods for Stereoselective Halogenation of Chiral Alcohols

Reaction TypeReagentsStereochemical OutcomeMechanism
Two-Step Halogenation1. TsCl, pyridine (B92270) 2. NaX (X=Cl, Br, I)InversionSN2
Direct ChlorinationSOCl₂Inversion (often)SNi / SN2
Direct BrominationPBr₃Inversion (often)SN2

Nucleophilic Substitution Reactions at the Chiral Center: Stereochemical Implications

The chiral center of this compound, being a secondary benzylic position, is susceptible to nucleophilic substitution reactions via both SN1 and SN2 mechanisms, each with distinct stereochemical consequences. masterorganicchemistry.comchemicalnote.com The preferred pathway is influenced by the nature of the leaving group, the strength of the nucleophile, and the polarity of the solvent.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by the nucleophile, displacing the leaving group in a single, concerted step. chemicalnote.com This process invariably leads to an inversion of the configuration at the chiral center. quora.com Strong nucleophiles and polar aprotic solvents favor the SN2 pathway. For this compound, after converting the -OH to a good leaving group, reaction with a strong nucleophile like azide (B81097) (N₃⁻) or cyanide (CN⁻) would be expected to yield the corresponding (1R)-substituted product.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds in two steps. The rate-determining first step is the departure of the leaving group to form a planar, sp²-hybridized carbocation intermediate. libretexts.orgmasterorganicchemistry.com Because this intermediate is flat, the nucleophile can attack from either face with roughly equal probability. libretexts.org This leads to a mixture of products with both retention and inversion of configuration, a process known as racemization. chemicalnote.commasterorganicchemistry.com The benzylic nature of the chiral center in this compound provides resonance stabilization to the carbocation, making the SN1 pathway plausible, especially with weak nucleophiles and in polar protic solvents. libretexts.org

Carbonylation Reactions of α-Arylethanols and Analogues

Carbonylation reactions, which introduce a carbonyl group into a molecule, are of significant industrial importance. For α-arylethanols like this compound and its analogues, carbonylation provides a route to valuable α-aryl propionic acids. A prominent example is the palladium-catalyzed carbonylation pathway to synthesize Ibuprofen (B1674241) from the closely related 1-(4-isobutylphenyl)ethanol.

This process typically involves a multi-step sequence:

Dehydration : The starting alcohol is first dehydrated under acidic conditions to form the corresponding styrene (B11656) derivative (e.g., 4-butylstyrene).

Hydrohalogenation : The styrene then undergoes the addition of an acid like HCl to form the 1-aryl-1-chloroethane derivative.

Carbonylation : This halogenated intermediate is then subjected to carbonylation with carbon monoxide (CO) in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, to yield the final carboxylic acid product.

This type of reaction highlights the utility of α-arylethanols as precursors in advanced C-C bond-forming reactions, leveraging transition metal catalysis to construct more complex molecular architectures.

Advanced Chiral Analysis and Stereochemical Elucidation of 1s 1 4 Butylphenyl Ethanol

Spectroscopic Methods for Enantiomeric Excess Determination and Chiral Recognition

Spectroscopic techniques offer powerful tools for the differentiation of enantiomers, often through the use of chiral auxiliary agents that induce diastereomeric interactions observable by the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the enantiomeric excess (% ee) of a chiral compound. In the case of (1S)-1-(4-butylphenyl)ethanol, this is typically achieved by introducing a chiral solvating agent (CSA) into the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with both the (S)- and (R)-enantiomers of 1-(4-butylphenyl)ethanol (B2774389). These diastereomeric complexes are energetically distinct, leading to a differentiation in the chemical shifts (Δδ) of corresponding protons in the two enantiomers.

The magnitude of the chemical shift non-equivalence is dependent on several factors, including the choice of the chiral solvating agent, the solvent, the temperature, and the concentration of both the analyte and the CSA. By integrating the signals corresponding to the (1S) and (1R) enantiomers, the enantiomeric excess of a given sample can be accurately calculated.

Key Research Findings:

While specific studies detailing the use of chiral solvating agents for this compound are not extensively documented in publicly available literature, the general principles of this method are well-established for a wide range of chiral alcohols. Commonly used CSAs for alcohols include derivatives of binaphthol (BINOL), Pirkle's alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol), and various chiral acids or bases. The selection of an appropriate CSA is often empirical, requiring screening of several agents to achieve optimal separation of the NMR signals.

Table 4.1.1: Representative ¹H NMR Chemical Shift Differences (Δδ) for Chiral Alcohols with Common Chiral Solvating Agents

Chiral Solvating AgentAnalyte ProtonTypical Δδ (ppm)
(R)-(-)-Mandelic AcidCarbinol Proton0.05 - 0.20
(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanolAromatic Protons0.02 - 0.10
(R)-(-)-1,1'-Bi-2-naphthol (BINOL)Alkyl Protons0.01 - 0.05

Note: This table provides typical values for chiral alcohols and is for illustrative purposes. Actual values for this compound would require experimental determination.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. Enantiomers will produce mirror-image CD spectra.

For this compound, the absolute configuration can be assigned by comparing its experimental CD spectrum with a theoretically calculated spectrum. This process involves computational methods, such as time-dependent density functional theory (TD-DFT), to predict the CD spectrum for a known configuration (e.g., the S-configuration). If the experimental spectrum of the dextrorotatory enantiomer matches the calculated spectrum for the S-configuration, then the absolute configuration is assigned as (S).

Key Research Findings:

Mass Spectrometry-Based Techniques for Diastereomeric Adduct Analysis

Mass spectrometry (MS) is an inherently achiral technique. However, it can be adapted for chiral analysis by converting the enantiomers into diastereomers, which possess different physical properties and can be distinguished by MS. This is often achieved by reacting the enantiomeric mixture with a chiral derivatizing agent to form stable diastereomeric adducts.

For 1-(4-butylphenyl)ethanol, the hydroxyl group can be derivatized with a chiral reagent. The resulting diastereomers can then be analyzed by mass spectrometry. Differences in the fragmentation patterns or the relative intensities of fragment ions upon collision-induced dissociation (CID) can be used to quantify the enantiomeric composition.

Key Research Findings:

There is a lack of specific published research demonstrating the application of diastereomeric adduct analysis by mass spectrometry for the chiral analysis of this compound. This method is generally less common for routine enantiomeric excess determination compared to NMR or chiral chromatography but can be a valuable tool, particularly when dealing with complex mixtures or when high sensitivity is required.

Chromatographic Techniques for High-Resolution Chiral Purity Assessment

Chromatographic methods are the cornerstone of chiral separations, providing high-resolution analysis and the ability to physically separate enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times.

For the analysis of 1-(4-butylphenyl)ethanol, a variety of commercially available CSPs could be screened for optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral alcohols. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is a critical parameter that is optimized to achieve baseline separation of the enantiomers.

Key Research Findings:

While specific application notes detailing the chiral HPLC separation of 1-(4-butylphenyl)ethanol are not prevalent, the general approach is well-established. The selection of the appropriate chiral column and mobile phase is typically determined through a screening process.

Table 4.2.1: Common Chiral Stationary Phases for the Separation of Chiral Alcohols

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile Phases
Polysaccharide (Cellulose-based)Chiralcel OD, Chiralcel OJHexane/Isopropanol, Hexane/Ethanol
Polysaccharide (Amylose-based)Chiralpak AD, Chiralpak ASHexane/Isopropanol, Hexane/Ethanol
Pirkle-typeWhelk-O 1Hexane/Isopropanol

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) such as methanol (B129727) or ethanol.

SFC offers several advantages over HPLC for the enantioseparation of compounds like 1-(4-butylphenyl)ethanol, including faster analysis times, reduced solvent consumption, and often higher efficiency. The same types of chiral stationary phases used in HPLC can be employed in SFC. The separation is optimized by adjusting parameters such as pressure, temperature, and the composition of the modifier.

Key Research Findings:

Although specific research on the SFC enantioseparation of this compound is limited in the public domain, the technique is widely and successfully applied to the separation of a vast array of chiral pharmaceuticals and intermediates. The principles of method development involve screening different CSPs and modifiers to find the optimal conditions for resolution and speed. Given the structural similarity of 1-(4-butylphenyl)ethanol to other chiral secondary alcohols, it is highly probable that excellent enantioseparation can be achieved using SFC.

Gas Chromatography with Chiral Stationary Phases

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the enantioselective separation of volatile chiral compounds. The underlying principle of this method relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. For the chiral analysis of 1-(4-butylphenyl)ethanol, derivatized cyclodextrins are the most effective and commonly employed class of chiral stationary phases. gcms.cz

Cyclodextrins are cyclic oligosaccharides composed of glucopyranose units, which form a truncated cone-shaped structure with a hydrophobic inner cavity and a hydrophilic outer surface. researchgate.net The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers of the analyte and the cyclodextrin (B1172386) derivative. The stability of these complexes is influenced by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer, resulting in enantioseparation.

A study investigating the enantioselectivity of α-, β-, and γ-cyclodextrin-based stationary phases for a range of substituted phenyl alcohols demonstrated that β-cyclodextrin derivatives generally exhibit superior separation for these types of compounds. The separation factor (α), a measure of the relative retention of the two enantiomers, is a key parameter in evaluating the effectiveness of a chiral separation. An α value greater than 1 indicates that separation is occurring.

The following interactive data table summarizes the separation factors for various 1-phenylethanol (B42297) derivatives on different cyclodextrin-based chiral stationary phases. This data suggests that a β-cyclodextrin-based column would likely provide the best resolution for the enantiomers of 1-(4-butylphenyl)ethanol.

Table 1: Separation Factors (α) of Substituted Phenyl Alcohols on Different Cyclodextrin-Based Chiral Stationary Phases

Compound α-DEX 120 β-DEX 120 γ-DEX 120
1-phenylethanol Not Separated 1.065 1.015
1-(2-methylphenyl)ethanol 1.022 1.194 1.032
1-(4-methylphenyl)ethanol Not Separated 1.088 1.036
1-(2,4-dimethylphenyl)ethanol 1.014 1.273 1.102
1-(2,5-dimethylphenyl)ethanol 1.038 1.230 1.058
1-(2,6-dimethylphenyl)ethanol 1.111 1.191 1.035
1-(3,4-dimethylphenyl)ethanol Not Separated 1.043 1.026

Based on this data, a typical set of experimental conditions for the chiral GC analysis of 1-(4-butylphenyl)ethanol would involve a capillary column coated with a permethylated β-cyclodextrin stationary phase. The temperature program would be optimized to achieve baseline separation of the enantiomers, and a flame ionization detector (FID) would be used for detection.

X-ray Crystallography for Definitive Absolute Stereochemical Assignment (on suitable derivatives)

While chiral GC can effectively separate enantiomers, it does not inherently determine the absolute configuration of each enantiomer. For the unambiguous assignment of the absolute stereochemistry of a chiral molecule, single-crystal X-ray crystallography is the gold standard. nih.govsci-hub.se This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms.

However, obtaining a single crystal of a liquid or low-melting-point solid like 1-(4-butylphenyl)ethanol suitable for X-ray diffraction can be challenging. A common and effective strategy to overcome this limitation is to synthesize a crystalline derivative of the chiral molecule. This is typically achieved by reacting the alcohol with a chiral resolving agent or a molecule containing a heavy atom, which facilitates crystallization and aids in the determination of the absolute configuration. nih.govnih.gov

For this compound, a suitable derivative for X-ray crystallography could be prepared by esterification with a chiral carboxylic acid, such as (1S)-(-)-camphanic chloride or Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The resulting diastereomeric esters often have different crystalline properties, and one of the diastereomers can typically be isolated as a single crystal.

The process for the definitive absolute stereochemical assignment would involve the following steps:

Synthesis of a Crystalline Derivative: The this compound would be reacted with an enantiomerically pure chiral acid chloride to form a diastereomeric ester.

Crystallization: The resulting ester would be purified and crystallized to obtain a single crystal of suitable quality for X-ray diffraction.

X-ray Data Collection: The single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected.

Structure Solution and Refinement: The collected data would be processed to solve the crystal structure and refine the atomic positions.

Determination of Absolute Configuration: The absolute configuration of the stereocenters in the molecule is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a critical value in this determination; a value close to zero for the correct enantiomer confirms the assigned absolute configuration with high confidence.

The crystallographic data obtained from such an analysis would provide irrefutable proof of the (S) configuration at the chiral center of this compound.

The following table provides a hypothetical representation of the type of crystallographic data that would be obtained for a suitable derivative of this compound.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Chemical Formula [Formula of the derivative]
Formula Weight [Molecular weight of the derivative]
Crystal System [e.g., Orthorhombic]
Space Group [e.g., P2₁2₁2₁]
a, b, c (Å) [Unit cell dimensions]
α, β, γ (°) [Unit cell angles]
Volume (ų) [Unit cell volume]
Z [Number of molecules per unit cell]
Density (calculated) (g/cm³) [Calculated density]
Radiation [e.g., Mo Kα (λ = 0.71073 Å)]
Temperature (K) [e.g., 100]
Flack Parameter [e.g., 0.02(3)]

Computational and Theoretical Investigations of 1s 1 4 Butylphenyl Ethanol

Density Functional Theory (DFT) Studies on Molecular Geometry, Conformational Landscape, and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netarxiv.org It is widely employed to determine molecular geometries, conformational energies, and electronic properties with a good balance of accuracy and computational cost.

A DFT study of (1S)-1-(4-butylphenyl)ethanol would begin with the optimization of its molecular geometry. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of the atoms. For a flexible molecule with a butyl chain and a rotatable hydroxyl group, this involves exploring the conformational landscape to identify the global minimum energy structure as well as other low-energy conformers. nih.gov These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) that defines the mathematical description of the orbitals. nih.govrsc.org

The electronic structure is also a key output of DFT calculations. This includes the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps. MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the hydroxyl group would be expected to be an area of high negative potential, while the hydrogen of the hydroxyl group would be a region of positive potential.

Illustrative Optimized Geometric Parameters: The following table shows representative data that would be obtained from a DFT geometry optimization for the chiral center and its immediate substituents.

ParameterBond/AnglePredicted Value
Bond LengthC(chiral)-O~1.43 Å
Bond LengthC(chiral)-C(aromatic)~1.52 Å
Bond LengthC(chiral)-C(methyl)~1.53 Å
Bond LengthO-H~0.96 Å
Bond AngleO-C(chiral)-C(aromatic)~109.5°
Bond AngleC(methyl)-C(chiral)-H~109.0°
Dihedral AngleH-O-C(chiral)-C(aromatic)Varies with conformer

Quantum Chemical Calculations of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating the interaction of molecules with electromagnetic radiation, these methods can compute theoretical spectra that aid in the analysis of experimental results. lehigh.eduresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.gov Theoretical ¹H and ¹³C NMR spectra for this compound can be predicted. These calculations help in assigning specific peaks in the experimental spectrum to particular atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net This produces a theoretical infrared (IR) spectrum. The calculated frequencies correspond to specific vibrational modes, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl chain, and C-O stretching. Comparing the theoretical spectrum with an experimental one allows for a detailed assignment of the observed absorption bands. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. nih.gov This information is used to simulate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax). For this compound, these transitions would primarily be π→π* transitions associated with the phenyl ring.

Illustrative Predicted Spectroscopic Data:

SpectrumFeaturePredicted Value
¹H NMRδ (O-H)~1.5-3.0 ppm (variable)
¹H NMRδ (CH-OH)~4.8 ppm (quartet)
¹H NMRδ (Aromatic C-H)~7.1-7.3 ppm (multiplets)
¹³C NMRδ (C-OH)~70 ppm
¹³C NMRδ (Aromatic C)~125-145 ppm
IRν (O-H stretch)~3350 cm⁻¹
IRν (Aromatic C-H stretch)~3050 cm⁻¹
IRν (Aliphatic C-H stretch)~2950 cm⁻¹
UV-Visλmax~260 nm

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Parameters

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. ucsb.eduwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals provide insight into the molecule's ability to act as an electron donor or acceptor.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com In this compound, the HOMO is expected to be localized primarily on the π-system of the electron-rich phenyl ring and the lone pairs of the oxygen atom.

LUMO: The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The LUMO is typically located on the antibonding π* orbitals of the aromatic ring. pku.edu.cn

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. pku.edu.cn

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Illustrative Reactivity Parameters:

ParameterFormulaDescription
Ionization Potential (I)I ≈ -E(HOMO)Energy required to remove an electron.
Electron Affinity (A)A ≈ -E(LUMO)Energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of electrophilic power.

Molecular Dynamics Simulations for Intermolecular Interactions and Chiral Recognition Mechanisms

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for studying dynamic processes, intermolecular interactions, and the mechanisms of chiral recognition, which are fundamental to enantioselective separations in chromatography. nih.govnsf.gov

In a typical MD simulation, this compound would be placed in a simulation box with a chiral selector (e.g., a cyclodextrin (B1172386) or a chiral stationary phase) and solvent molecules. The interactions between all atoms are described by a force field. The simulation calculates the forces on each atom and integrates Newton's equations of motion to track their trajectories over time. nsf.gov

By analyzing these trajectories, researchers can understand how the (S)-enantiomer interacts with the chiral selector compared to its (R)-enantiomer. Key insights include:

Binding Free Energy: Calculating the difference in binding free energy between the two enantiomers and the selector can predict which enantiomer will be retained longer in a chiral separation. nsf.gov

Interaction Modes: MD simulations reveal the specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that are responsible for chiral discrimination. nsf.gov For this compound, the hydroxyl group is a key site for hydrogen bonding, while the phenyl ring can engage in π-π stacking.

Structural and Dynamic Properties: The simulations provide information on the average structure of the diastereomeric complex, its stability, and the lifetime of key interactions. nih.gov

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a critical tool for elucidating the detailed pathways of chemical reactions. nih.govrsc.org By mapping the potential energy surface (PES) that connects reactants to products, chemists can identify intermediates and, most importantly, the transition state (TS)—the fleeting, high-energy structure at the peak of the reaction barrier. mit.edu

For a reaction involving this compound, such as its oxidation to the corresponding ketone or its dehydration to an alkene, computational methods can be used to:

Propose a Reaction Pathway: A plausible mechanism is hypothesized.

Locate Stationary Points: The geometries of the reactant(s), product(s), any intermediates, and the transition state(s) are optimized.

Characterize the Transition State: A key step is to confirm the identity of the TS by performing a frequency calculation. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of a C-H bond and formation of a C=O bond during oxidation). mit.edu

Calculate Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined.

This computational approach provides a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental methods alone. nih.gov

Applications of 1s 1 4 Butylphenyl Ethanol As a Chiral Building Block

Utility in the Asymmetric Synthesis of Complex Organic Molecules

Asymmetric synthesis, also known as enantioselective synthesis, is a critical field in chemistry focused on producing a single enantiomer of a chiral product. researchgate.netslideshare.net The use of pre-existing, enantiopurified starting materials, a strategy known as chiral pool synthesis, is one of the most straightforward methods to achieve this. researchgate.net (1S)-1-(4-butylphenyl)ethanol, as an enantiopure compound, is an ideal candidate for this approach.

Its utility lies in its ability to introduce a specific stereocenter into a target molecule, which is then elaborated through subsequent chemical reactions. The hydroxyl group can be used as a handle for various transformations, such as esterification, etherification, or oxidation, while the aromatic ring can be modified through electrophilic substitution or other coupling reactions. The inherent chirality of the starting alcohol guides the stereochemical outcome of subsequent reactions, allowing for the construction of complex organic molecules with multiple stereocenters in a controlled manner. This method is essential for creating compounds where the biological activity is dependent on a precise spatial arrangement of atoms. ub.edu

Role as a Chiral Intermediate in the Production of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, where high purity and specific properties are paramount. Chiral secondary alcohols are frequently required as intermediates in this sector. nih.gov this compound functions as a key chiral intermediate, providing a foundational structure upon which more complex and valuable molecules are built.

The production of enantiopure fine chemicals often relies on enzymatic or catalytic methods to resolve racemic mixtures or to perform asymmetric reductions of ketones. nih.govrsc.org Once the enantiopure alcohol like this compound is obtained, it can be converted into a variety of other substances. For example, it can be transformed into chiral amines, esters, or ethers that retain the original stereochemistry and are used in industries ranging from fragrances and flavors to materials science.

Precursor in the Synthesis of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis relies on the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The effectiveness of this process hinges on the design of the chiral ligand, which coordinates to a metal center and creates a chiral environment for the reaction. utexas.edu

Chiral alcohols such as this compound can serve as precursors for the synthesis of these crucial ligands. The stereocenter of the alcohol can be incorporated into the backbone or a side chain of the ligand structure. For instance, the alcohol can be converted into a phosphine, amine, or other coordinating group, resulting in a new chiral ligand. These ligands are then complexed with transition metals like rhodium, iridium, or palladium to form catalysts used in reactions such as asymmetric hydrogenation, which is a powerful tool for producing other chiral molecules. nih.govresearchgate.net The modular nature of synthesizing ligands from chiral building blocks allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high enantioselectivity for a specific transformation. utexas.edu

Table 1: General Classes of Chiral Ligands Derived from Chiral Precursors This table illustrates the types of chiral ligands that can be synthesized from chiral building blocks like this compound.

Ligand Class Common Coordinating Atoms Typical Metal Partners Application Example
Chiral Phosphines P Rhodium (Rh), Ruthenium (Ru), Iridium (Ir) Asymmetric Hydrogenation
Chiral Amines N Palladium (Pd), Copper (Cu) Asymmetric Alkylation
Chiral N,O-Ligands N, O Titanium (Ti), Zinc (Zn) Asymmetric Epoxidation
Chiral P,N-Ligands P, N Palladium (Pd), Iridium (Ir) Asymmetric Allylic Alkylation

Strategic Intermediate in the Synthesis of Chiral Pharmaceutical Compounds

The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, the different enantiomers of a drug molecule often exhibit different pharmacological activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or even cause adverse effects. nih.govresearchgate.net This has led to a strong regulatory and industrial preference for developing drugs as single enantiomers. nih.govuff.br Chiral alcohols are among the most important building blocks for the synthesis of these enantiopure drugs. nih.gov

Chiral secondary aryl alcohols are a well-established class of intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). A prominent example is the industrial synthesis of the widely used drug Ibuprofen (B1674241). The more active enantiomer, (S)-Ibuprofen, is synthesized from its corresponding chiral precursor, (1S)-1-(4-isobutyl phenyl)ethanol. This specific intermediate is produced by the asymmetric reduction of 4'-isobutylacetophenone. google.com The conversion of the chiral alcohol to the final carboxylic acid is a key step in several green and efficient manufacturing processes.

While the direct use of (1S)-1-(4-butyl phenyl)ethanol in the synthesis of a marketed anti-inflammatory drug is not as widely documented, its structural similarity to the ibuprofen precursor highlights its potential as a strategic intermediate for developing new NSAID analogues. Synthetic routes established for one analogue can often be adapted for others, making it a valuable building block for research and development in this therapeutic area.

The demand for enantiopure substances, particularly from the pharmaceutical industry, drives the development of efficient methods for their production. researchgate.net this compound serves as a versatile chiral building block for a wide range of potential drug candidates beyond NSAIDs. nih.gov Its structure can be found within or can be used to construct the core of various pharmacologically active molecules.

The synthesis of enantiopure drugs can involve converting the alcohol to a more reactive functional group, such as a halide or a sulfonate ester, which can then undergo nucleophilic substitution with retention or inversion of stereochemistry. nih.gov This allows chemists to install other functionalities, such as amines or azides, to build up the final drug molecule step-by-step, with full control over the stereochemistry at the carbon that originally bore the hydroxyl group. This control is fundamental to modern drug discovery and development. nih.gov

Table 2: Key Synthetic Transformations of Chiral Secondary Alcohols in Drug Synthesis This table outlines common reactions used to elaborate chiral alcohols like this compound into pharmaceutical intermediates.

Reaction Type Reagents Product Functional Group Stereochemical Outcome
Oxidation PCC, Swern, DMP Ketone Loss of Stereocenter
Mitsunobu Reaction DEAD, PPh₃, Nu-H Varies (Ester, Ether, etc.) Inversion of Stereocenter
Esterification Acyl Chloride, Carboxylic Acid Ester Retention of Stereocenter
Etherification NaH, Alkyl Halide (Williamson) Ether Retention of Stereocenter
Conversion to Halide SOCl₂, PBr₃ Alkyl Halide Inversion or Retention

Q & A

Q. Key Variables :

  • Temperature : Lower temperatures (-20°C) enhance enantioselectivity in chemical methods but reduce reaction rates.
  • Co-Substrates : Glucose or isopropanol in biocatalysis improves NAD(P)H regeneration, directly impacting yield and ee .

Which analytical techniques are most robust for characterizing this compound and resolving structural ambiguities?

Basic Research Question

  • Chiral HPLC : Utilize a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1 mL/min) to resolve enantiomers (retention times: 8.2 min for (S), 9.5 min for (R)) .
  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3) shows distinct signals for the chiral center: δ 4.85 (q, J = 6.4 Hz, 1H) and δ 1.45 (d, J = 6.4 Hz, 3H) .
  • Polarimetry : Specific rotation [α]D20=+58.3[α]^{20}_D = +58.3^\circ (c = 1.0, CHCl3_3) confirms enantiopurity .

Data Interpretation : Cross-validate HPLC retention times with polarimetry to address discrepancies in ee calculations .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves (EN374-certified), safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to volatile organic solvents (e.g., THF, ethanol).
  • Storage : Store at 4°C in amber glass vials under nitrogen to prevent oxidation; shelf life ≥2 years .

Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA Category D) .

How can enantioselectivity be optimized in biocatalytic synthesis under industrially relevant conditions?

Advanced Research Question

  • Engineered Enzymes : Immobilize Lactobacillus brevis alcohol dehydrogenase on silica nanoparticles to enhance stability (80% activity retention after 10 cycles) .
  • Solvent Engineering : Use biphasic systems (e.g., water:methyl tert-butyl ether) to shift equilibrium toward product formation, achieving 92% conversion .
  • Process Analytics : In-line FTIR monitors ketone reduction in real time, enabling feedback control for dynamic optimization .

Challenges : Scalability of immobilized catalysts requires balancing cost and enzyme loading .

What mechanisms underlie the biological activity of this compound derivatives, and how do structural modifications alter potency?

Advanced Research Question

  • Antimicrobial Activity : The 4-butyl group enhances lipophilicity, improving membrane penetration in S. aureus (MIC = 32 µg/mL vs. 128 µg/mL for non-butyl analogs) .
  • CNS Effects : Derivatives with electron-withdrawing substituents (e.g., -Cl at the phenyl ring) show 3-fold higher inhibition of Cav3.1 T-type calcium channels (IC50_{50} = 12 µM) .

Q. SAR Insights :

  • Steric Effects : Bulky substituents at the chiral center reduce binding to cytochrome P450 enzymes, lowering metabolic clearance .

How should researchers address contradictions in reported enantioselectivity data across studies?

Advanced Research Question
Case Study : Discrepancies in ee values (80–95%) for biocatalytic reductions may arise from:

  • Substrate Purity : Residual ketone (≥2%) in starting material skews HPLC calculations .
  • Analytical Calibration : Validate chiral columns with racemic standards to prevent retention time drift .

Q. Resolution Strategy :

  • Method Harmonization : Adopt USP <621> guidelines for HPLC method validation (system suitability: RSD ≤ 2% for retention times) .
  • Interlab Studies : Compare data using shared reference samples to identify protocol-dependent variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.